molecular formula C12H20O B15344604 7-Dodecen-9-yn-1-ol, (7E)- CAS No. 58763-68-1

7-Dodecen-9-yn-1-ol, (7E)-

Cat. No.: B15344604
CAS No.: 58763-68-1
M. Wt: 180.29 g/mol
InChI Key: HICLTGHACDQHFL-AATRIKPKSA-N
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Description

(E)-Dodec-7-en-9-ynol is an organic compound characterized by the presence of both an alkene and an alkyne functional group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Dodec-7-en-9-ynol typically involves the use of alkyne and alkene precursors. One common method is the Sonogashira coupling reaction, which involves the coupling of an alkyne with a vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of (E)-Dodec-7-en-9-ynol may involve large-scale Sonogashira coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: (E)-Dodec-7-en-9-ynol can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes using hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: The hydroxyl group in (E)-Dodec-7-en-9-ynol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Dodec-7-en-9-ynol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-Dodec-7-en-9-ynol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to participate in a range of biochemical reactions, potentially modulating the activity of specific pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

(E)-Dodec-7-en-9-ynol can be compared to other compounds with similar structures, such as:

    (E)-Dodec-7-en-9-ynal: Similar structure but with an aldehyde group instead of a hydroxyl group.

    (E)-Dodec-7-en-9-ynoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.

    (E)-Dodec-7-en-9-yne: Similar structure but without the hydroxyl group.

Properties

CAS No.

58763-68-1

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

(E)-dodec-7-en-9-yn-1-ol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h5-6,13H,2,7-12H2,1H3/b6-5+

InChI Key

HICLTGHACDQHFL-AATRIKPKSA-N

Isomeric SMILES

CCC#C/C=C/CCCCCCO

Canonical SMILES

CCC#CC=CCCCCCCO

Origin of Product

United States

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